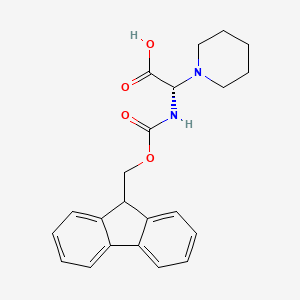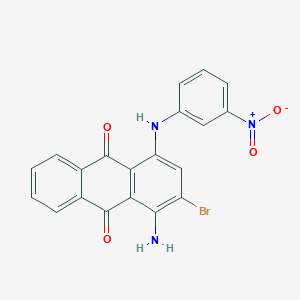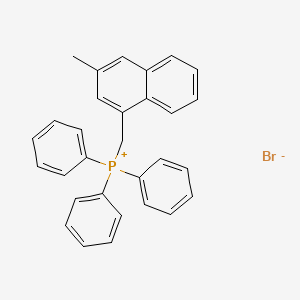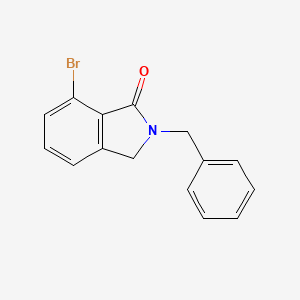![molecular formula C30H22BrN B13139594 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline CAS No. 668493-37-6](/img/structure/B13139594.png)
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline typically involves the following steps:
Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Coupling Reaction: The brominated biphenyl is then subjected to a coupling reaction with N,N-diphenylaniline. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Chemical Sensors: The compound is utilized in the fabrication of chemical sensors for detecting various analytes.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and oxidative stress. Its interaction with these pathways can lead to therapeutic effects in the treatment of diseases such as cancer and infections.
Comparación Con Compuestos Similares
Similar Compounds
4-bromobiphenyl: Lacks the aniline group, making it less versatile in certain applications.
N,N-diphenylaniline:
4-bromo-N,N-diphenylaniline: Similar structure but lacks the additional phenyl ring, impacting its electronic properties.
Uniqueness
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is unique due to the presence of both the bromine atom and the aniline group, which confer distinct electronic and steric properties. These features make it suitable for a wide range of applications, from materials science to pharmaceuticals.
Propiedades
Número CAS |
668493-37-6 |
|---|---|
Fórmula molecular |
C30H22BrN |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22BrN/c31-27-19-15-25(16-20-27)23-11-13-24(14-12-23)26-17-21-30(22-18-26)32(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H |
Clave InChI |
XTQILDRZWIZLMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)


